1,1'-[Iminodi(methylene)]dicyclohexanol is a chemical compound that serves as an important building block in organic synthesis. It is recognized for its utility in various scientific applications, particularly in the fields of medicinal chemistry and materials science. The compound's structure consists of two cyclohexanol groups connected by an imino group, which contributes to its reactivity and versatility in chemical reactions.
The compound is classified under the category of organic compounds and can be sourced from various chemical suppliers. It is primarily utilized in research laboratories for the synthesis of more complex molecules. Its IUPAC name reflects its structural components, indicating the presence of both dicyclohexanol and an imine functional group.
The synthesis of 1,1'-[Iminodi(methylene)]dicyclohexanol typically involves several steps:
The specific conditions (temperature, time, solvent) can vary depending on the desired yield and purity of the final product.
The molecular formula for 1,1'-[Iminodi(methylene)]dicyclohexanol is . The structure features:
InChI=1S/C12H22N2O2/c1-3-5-9(4-2)7-11(8-6-10-12(11)13)14/h3-10H2,1-2H3,(H,13,14)
C1CCCCC1N=C(C(C1CCCCC1)O)O
These representations provide insight into the compound's connectivity and stereochemistry.
1,1'-[Iminodi(methylene)]dicyclohexanol can undergo various chemical reactions:
These reactions are critical for synthesizing derivatives that may have enhanced pharmacological properties or novel functionalities.
The mechanism of action for 1,1'-[Iminodi(methylene)]dicyclohexanol primarily revolves around its ability to act as a nucleophile due to the lone pair on the nitrogen atom in the imine group. This allows it to react with electrophiles, facilitating various synthetic pathways.
In biological systems, compounds with similar structures may interact with enzymes or receptors due to their structural similarity to natural substrates, potentially leading to therapeutic effects.
1,1'-[Iminodi(methylene)]dicyclohexanol has a wide range of applications:
Its versatility makes it a valuable compound in both academic research and industrial applications.
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: